Potency Against T315I Gatekeeper Mutation: CT-721 vs. Approved TKIs
CT-721 inhibits the T315I mutant Bcr-Abl kinase with an IC50 of 65.0 ± 6.2 nM, a potency similar to the third-generation inhibitor ponatinib (data not shown) [1]. In contrast, first- and second-generation TKIs are ineffective: imatinib (>6400 to >20,000 nM), dasatinib (137 to >1000 nM), nilotinib (697 to >10,000 nM), and bosutinib (1890 nM) exhibit markedly reduced or absent activity against T315I [2].
| Evidence Dimension | Inhibition of T315I mutant Bcr-Abl kinase |
|---|---|
| Target Compound Data | IC50 = 65.0 ± 6.2 nM |
| Comparator Or Baseline | Imatinib: IC50 >6,400 to >20,000 nM; Dasatinib: IC50 137 to >1,000 nM; Nilotinib: IC50 697 to >10,000 nM; Bosutinib: IC50 = 1,890 nM |
| Quantified Difference | CT-721 is >98-fold to >307-fold more potent than imatinib; >2-fold to >15-fold more potent than dasatinib; >10-fold to >153-fold more potent than nilotinib; ~29-fold more potent than bosutinib (based on lower bounds) |
| Conditions | In vitro kinase inhibition assays (HTRF) and cell proliferation assays in Ba/F3 BCR-ABL T315I cells |
Why This Matters
Procurement of CT-721 is essential for any study investigating CML with the T315I mutation, as most approved inhibitors lack meaningful activity at clinically achievable concentrations.
- [1] Sun Y, Zhao N, Wang H, Wu Q, Han Y, Liu Q, et al. CT-721, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia. J Cancer. 2017;8(14):2774-2784. View Source
- [2] Redaelli S, Mologni L, Rostagno R, et al. Three novel patient-derived BCR/ABL mutants show different sensitivity to second and third generation tyrosine kinase inhibitors. Am J Hematol. 2012;87(11):E125-E128. (Data compiled in PMC Table 4). View Source
